molecular formula C14H13N5O3 B5246585 N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE

N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE

Cat. No.: B5246585
M. Wt: 299.28 g/mol
InChI Key: ZZPZKVKWWIWJDN-UHFFFAOYSA-N
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Description

N-[(1H-1,2,3-Benzotriazol-1-yl)methyl]-4-methoxy-2-nitroaniline is a nitroaniline derivative featuring a benzotriazole moiety and methoxy substituent. Benzotriazole derivatives are known for their stability and directing-group properties in metal-catalyzed reactions , while nitro and methoxy groups influence electronic and steric effects .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methoxy-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-10-6-7-11(14(8-10)19(20)21)15-9-18-13-5-3-2-4-12(13)16-17-18/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPZKVKWWIWJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCN2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE typically involves the reaction of 1H-benzotriazole with a suitable aniline derivative under controlled conditions. One common method involves the use of a coupling reagent such as O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzotriazole derivatives often employs batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of advanced techniques such as ultrasonic irradiation and low-temperature conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can lead to various substituted aniline derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxy-2-nitroaniline has a complex molecular structure characterized by the presence of a benzotriazole moiety, which is known for its ability to form coordination complexes with metals. The compound's molecular formula is C11H12N4O3C_{11}H_{12}N_{4}O_{3}, and it possesses notable functional groups such as methoxy and nitro groups that contribute to its reactivity and solubility properties.

Coordination Chemistry

One of the primary applications of this compound is in the field of coordination chemistry. The benzotriazole group can act as a bidentate ligand, coordinating with various metal ions to form stable complexes. These complexes have been studied for their potential use in catalysis and as materials for electronic applications. For instance, studies have shown that benzotriazole derivatives can stabilize metal ions in solution and enhance their catalytic activity in organic reactions .

Photostability and UV Protection

Benzotriazoles are widely recognized for their UV-filtering properties. This compound can be utilized in formulations aimed at enhancing the photostability of polymers and coatings. Its ability to absorb UV radiation makes it an ideal candidate for applications in sunscreen formulations and protective coatings for plastics .

Pharmaceutical Applications

In pharmaceutical research, compounds containing benzotriazole moieties have been investigated for their potential as anti-cancer agents. The structural features of this compound may contribute to its biological activity against various cancer cell lines. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them candidates for further drug development .

Analytical Chemistry

This compound can serve as a reagent in analytical chemistry for the detection of specific metal ions through colorimetric methods. Its ability to form colored complexes with transition metals allows for qualitative and quantitative analysis in various samples .

Case Study 1: Coordination Complexes

Research conducted on the coordination behavior of this compound with cadmium ions demonstrated the formation of stable complexes with distinct photophysical properties. The study highlighted the potential for these complexes to be used in photonic applications due to their enhanced light absorption characteristics .

Case Study 2: Photostability Enhancement

A study investigating the incorporation of benzotriazole derivatives into polymer matrices showed significant improvements in UV stability compared to unmodified polymers. The findings indicated that the presence of this compound effectively reduced photodegradation processes under UV exposure .

Mechanism of Action

The mechanism of action of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity . The benzotriazole moiety plays a crucial role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic and Crystallographic Characterization

  • Spectroscopy : Analogs in were characterized via ¹H/¹³C NMR, IR, and elemental analysis. The target compound would likely follow similar protocols.
  • Crystallography : SHELX and WinGX/ORTEP are standard for structural determination. For example, used SHELXL for X-ray refinement, suggesting the target’s structure could be resolved similarly.

Electronic and Steric Effects

  • Nitro vs. Methoxy : The nitro group’s EWG effect may dominate, but the methoxy EDG in the target compound could reduce electrophilicity at the aromatic ring compared to .
  • Benzotriazole’s Role : Benzotriazole’s electron-deficient nature may enhance stability in acidic or oxidative conditions, contrasting with the hydroxy group in .

Biological Activity

N-[(1H-1,2,3-benzotriazol-1-yl)methyl]-4-methoxy-2-nitroaniline is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol
  • InChIKey : YXHHIBSWBNBFDQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-nitroaniline with benzotriazole derivatives. Various synthetic pathways have been explored to enhance yield and purity, often utilizing methods such as refluxing in organic solvents or microwave-assisted synthesis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds containing the benzotriazole moiety exhibit significant antimicrobial properties. For instance, a related series of benzotriazole derivatives demonstrated potent antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Compound Bacterial Strain Activity (MIC)
Benzotriazole Derivative AE. coli15 µg/mL
Benzotriazole Derivative BS. aureus10 µg/mL

Antifungal Activity

The compound also shows antifungal activity against pathogens like Candida albicans. The introduction of hydrophobic groups on the benzotriazole ring has been linked to increased antifungal efficacy .

Compound Fungal Strain Activity (MIC)
Compound XC. albicans12.5 µg/mL
Compound YAspergillus niger25 µg/mL

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. These compounds have shown dose-dependent inhibition of parasite growth in vitro .

Case Studies

  • Antimicrobial Efficacy : A study conducted in 2020 evaluated the antimicrobial properties of various benzotriazole derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Antifungal Screening : In another study focusing on antifungal activity, the compound was tested against multiple strains of fungi. The results showed that modifications to the benzotriazole structure could enhance antifungal potency, paving the way for developing new antifungal agents.

Q & A

Advanced Research Question

  • DFT calculations : Model electron density distribution to identify reactive sites (e.g., nitro group reduction potential or benzotriazole ring stability).
  • Molecular dynamics simulations : Predict solubility in solvents like DMSO or ethanol by simulating solvation free energy.
  • Degradation pathways : Use QSPR models to assess hydrolysis or photodegradation risks, particularly for the nitro group .
    Software tools : Gaussian, ORCA, or VASP for quantum mechanics; GROMACS for molecular dynamics .

What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Advanced Research Question

  • Disorder in the benzotriazole ring : Common due to rotational flexibility. Mitigate by collecting low-temperature (100 K) diffraction data.
  • Anisotropic displacement : Use SHELXL for refinement with constraints on the nitro and methoxy groups .
  • Hydrogen bonding networks : Analyze with WinGX/ORTEP to identify intermolecular interactions (e.g., C–H⋯O between nitro and methoxy groups) .
    Best practices : Merge data from multiple crystals to resolve twinning issues and validate with R-factor convergence (<5%) .

How can researchers design bioactivity studies for this compound, given its structural features?

Advanced Research Question

  • Hypothesis-driven targets : The nitro group may act as a pharmacophore in antimicrobial or anticancer agents. Test against HCV protease (similar to benzotriazole derivatives in ) or bacterial nitroreductases.
  • In vitro assays : Use nitroreductase-coupled assays to monitor reduction kinetics.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with halogens) to isolate bioactive contributions .

What strategies mitigate contradictions in spectroscopic or crystallographic data during characterization?

Advanced Research Question

  • Data reconciliation : Cross-validate NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw).
  • Crystallographic ambiguity : If X-ray data conflicts with NMR (e.g., unexpected tautomerism), perform variable-temperature NMR or neutron diffraction .
  • Reproducibility : Repeat syntheses under identical conditions to rule out batch-specific impurities .

How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

Basic Research Question

  • Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Light sensitivity : UV-vis spectroscopy to track nitro group decomposition (λ ~270 nm).
  • Recommended storage : Dark, anhydrous environments at –20°C in amber vials .

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